potassium 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylate
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Overview
Description
Potassium 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylate, commonly known as KBrOQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxylates, which are known for their diverse pharmacological properties.
Scientific Research Applications
KBrOQ has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. In vitro and in vivo studies have shown that KBrOQ can inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
Mechanism of Action
The mechanism of action of KBrOQ is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. KBrOQ also modulates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
KBrOQ has been shown to have various biochemical and physiological effects in the body. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. KBrOQ also induces apoptosis in cancer cells, leading to their death. It has been shown to improve immune function by enhancing the production of antibodies and cytokines.
Advantages and Limitations for Lab Experiments
KBrOQ has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. It can be used in various assays to study its pharmacological properties. However, KBrOQ has some limitations as well. It is not soluble in water, which limits its use in aqueous-based assays. It also has a low bioavailability, which limits its use in in vivo studies.
Future Directions
There are several future directions for the research on KBrOQ. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the development of novel formulations to improve the bioavailability of KBrOQ. The potential therapeutic applications of KBrOQ in various diseases, such as cancer and inflammatory disorders, also warrant further investigation. Additionally, the mechanism of action of KBrOQ needs to be elucidated further to understand its pharmacological properties better.
Synthesis Methods
KBrOQ can be synthesized by the reaction of 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
properties
IUPAC Name |
potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-8-1-4-14-10(5-8)11(16(21)22)7-15(20-14)12-6-9(18)2-3-13(12)19;/h1-7H,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVRLQFJMQUTI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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